NPD8617
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Overview
Description
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzofurodiazepines This compound is characterized by its unique structure, which includes a benzofuran ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the cyclocondensation of (2-aroyl-1-benzofuran-3-yl)acetic acids or their methyl esters with hydrazine hydrate. The optimal conditions for this reaction include extended boiling with a fivefold quantity of hydrazine hydrate in ethyl cellosolve in the presence of catalytic amounts of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofurodiazepines and benzodiazepines, such as:
Uniqueness
What sets 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one apart is its unique structure, which combines the benzofuran and diazepine rings with a 2,5-dimethoxyphenyl group
Properties
CAS No. |
313481-28-6 |
---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C19H16N2O4/c1-23-11-7-8-14(24-2)13(9-11)17-19-18(21-16(22)10-20-17)12-5-3-4-6-15(12)25-19/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
JZIVYSMUOXHOJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |
Synonyms |
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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